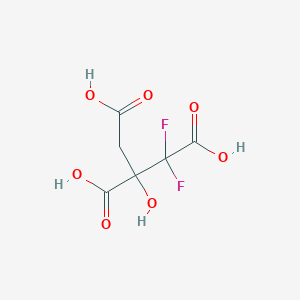

2,2-Difluorocitric acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Tricarboxylic Acids - Citrates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

139182-83-5 |

|---|---|

分子式 |

C6H6F2O7 |

分子量 |

228.1 g/mol |

IUPAC名 |

1,1-difluoro-2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C6H6F2O7/c7-6(8,4(13)14)5(15,3(11)12)1-2(9)10/h15H,1H2,(H,9,10)(H,11,12)(H,13,14) |

InChIキー |

SQDDNXLKKRCUBM-UHFFFAOYSA-N |

SMILES |

C(C(=O)O)C(C(=O)O)(C(C(=O)O)(F)F)O |

正規SMILES |

C(C(=O)O)C(C(=O)O)(C(C(=O)O)(F)F)O |

同義語 |

2,2-difluorocitrate 2,2-difluorocitric acid 2,2-difluorocitric acid, (+-) isome |

製品の起源 |

United States |

Q & A

Q. What are the recommended analytical methods for characterizing 2,2-Difluorocitric Acid in synthetic mixtures?

To ensure accurate characterization, combine nuclear magnetic resonance (NMR) spectroscopy (<sup>19</sup>F and <sup>13</sup>C) with high-resolution mass spectrometry (HRMS). For example:

- NMR : Use deuterated solvents (e.g., D2O) to resolve fluorine-coupled splitting patterns, critical for confirming the difluoro substitution pattern .

- HRMS : Employ electrospray ionization (ESI) in negative ion mode to detect the molecular ion [M-H]<sup>-</sup>, with a mass accuracy of ≤ 2 ppm. Calibrate using perfluorinated reference compounds .

Q. How should researchers handle safety protocols for this compound in laboratory settings?

Adhere to OSHA 1910.132 guidelines for personal protective equipment (PPE):

- Respiratory protection : Use NIOSH-approved N95 respirators if airborne concentrations exceed 1 mg/m³.

- Engineering controls : Install fume hoods with a face velocity of 0.5 m/s to mitigate inhalation risks.

- Emergency measures : Ensure eyewash stations and emergency showers are within 10 seconds of the work area .

Q. What solvent systems are optimal for stabilizing this compound in aqueous solutions?

Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% sodium azide to prevent microbial degradation. For long-term storage (< -20°C), lyophilize the compound and store under argon to avoid hydrolysis of the difluoro moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions often arise from variability in assay conditions. Standardize protocols using the following steps:

Control for pH : Activity in enzymatic assays (e.g., citrate synthase inhibition) is pH-sensitive; maintain pH 7.4 ± 0.1.

Validate purity : Use HPLC with a C18 column (≥ 95% purity threshold) to exclude impurities as confounding factors.

Cross-validate models : Compare results across in vitro (cell lines) and in silico (molecular docking) systems to identify assay-specific artifacts .

Q. What strategies are effective for studying the metabolic stability of this compound in hepatic models?

Employ a tiered approach:

- Phase I metabolism : Incubate with human liver microsomes (HLMs) and NADPH for 60 minutes; monitor via LC-MS/MS for defluorination products (e.g., citrate analogs).

- Kinetic analysis : Calculate intrinsic clearance (CLint) using the substrate depletion method. A CLint > 10 μL/min/mg suggests rapid hepatic clearance .

Q. How can isotopic labeling (e.g., <sup>13</sup>C or <sup>2</sup>H) enhance mechanistic studies of this compound?

Isotopic tracing enables precise tracking of metabolic flux:

- <sup>13</sup>C labeling : Synthesize this compound with <sup>13</sup>C at the C3 position to monitor incorporation into TCA cycle intermediates via NMR or isotope-ratio mass spectrometry.

- Deuterium labeling : Introduce <sup>2</sup>H at non-exchangeable positions to study enzyme binding kinetics without perturbing electronic properties .

Methodological Considerations

Q. Table 1. Key Parameters for Stability Testing of this compound

| Condition | Test Duration | Degradation Threshold | Analytical Method |

|---|---|---|---|

| Aqueous solution (pH 7) | 14 days | ≤ 5% loss | HPLC-UV (λ = 210 nm) |

| Solid state (25°C) | 6 months | ≤ 2% loss | DSC (Tm ± 2°C) |

| Light exposure (500 lux) | 48 hours | No photodegradation | HRMS with isotopic pattern analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。